Xylopic acid
CAS No.: 6619-97-2
Cat. No.: VC21343545
Molecular Formula: C22H32O4
Molecular Weight: 360.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6619-97-2 |
---|---|
Molecular Formula | C22H32O4 |
Molecular Weight | 360.5 g/mol |
IUPAC Name | 15-acetyloxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
Standard InChI | InChI=1S/C22H32O4/c1-13-15-6-7-17-20(3)9-5-10-21(4,19(24)25)16(20)8-11-22(17,12-15)18(13)26-14(2)23/h15-18H,1,5-12H2,2-4H3,(H,24,25) |
Standard InChI Key | AQBQBBLJTDSVLC-UHFFFAOYSA-N |
Isomeric SMILES | CC(=O)O[C@@H]1C(=C)C2CC[C@@H]3C1(C2)CC[C@H]4C3(CCCC4(C)C(=O)O)C |
SMILES | CC(=O)OC1C(=C)C2CCC3C1(C2)CCC4C3(CCCC4(C)C(=O)O)C |
Canonical SMILES | CC(=O)OC1C(=C)C2CCC3C1(C2)CCC4C3(CCCC4(C)C(=O)O)C |
Chemical Structure and Properties
Xylopic acid, chemically identified as 15β-acetyloxy-kaur-16-en-19-oic acid (CAS: 6619-97-2), is a kaurene diterpene characterized by its complex structure that contributes to its pharmacological versatility. The compound features a characteristic kaurene skeleton with an acetyl group at C-15 position and a carboxylic acid function at C-19 . This structural arrangement is responsible for the unique pharmacological profile of xylopic acid compared to other related diterpenes.
Physical characterization studies have determined that xylopic acid appears as light yellow crystals with a melting point of 261-262°C when measured using electrothermal melting point determination equipment . Solubility studies indicate that xylopic acid is slightly soluble in water, ethanol, and chloroform . Chromatographic analysis using petroleum ether:ethylacetate (9:1) as the solvent system has established an Rf value of 0.53 for the compound .
Natural Sources and Extraction Methods
Natural Sources
Xylopic acid is predominantly found in the fruits of Xylopia aethiopica, commonly known as African pepper, which is native to West, Central, and Southern Africa . This evergreen aromatic tree grows up to 15 cm high with slightly ridged bark. The fruits of the plant turn red when ripe and black when dried, and have been traditionally used in folklore medicine across various African cultures .
Extraction and Purification
Several methods have been developed for the extraction and purification of xylopic acid from natural sources. The most common approach involves petroleum ether extraction followed by recrystallization. A detailed extraction protocol involves:
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Pulverizing the dried fruits of Xylopia aethiopica
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Soaking the powder in petroleum ether (40-60°C) for approximately three days
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Draining and concentrating the petroleum ether extract using a rotary evaporator at 50°C
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Adding ethyl acetate to facilitate crystallization of xylopic acid
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Allowing the mixture to stand for several days to form crystals
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Washing the crystals with petroleum ether to remove unwanted materials
The yield of xylopic acid using this extraction method is approximately 1.41%, with a purity of about 95% . Alternatively, HPLC quantification studies have estimated the percentage content of xylopic acid in different parts of Xylopia aethiopica, as shown in Table 1.
Table 1: Percentage Content of Xylopic Acid in Different Parts of Xylopia aethiopica
Plant Part | Xylopic Acid Content (%) | Standard Deviation (n=6-8) |
---|---|---|
Whole fruit | 1.15 | ±0.08 (n=8) |
Seeds | 0.07 | ±0.02 (n=6) |
Dried pericarp | 0.87 | ±0.20 (n=6) |
Data compiled from research by Kyekyeku (2010)
Stability and Degradation
Stability studies are essential for understanding the behavior of pharmaceutical ingredients under various environmental conditions. Comprehensive degradation studies of xylopic acid have revealed significant insights into its stability profile.
Effect of Temperature on Stability
Purified xylopic acid crystals subjected to stability studies at elevated temperatures showed progressive degradation over time, as depicted in Table 2.
Table 2: Stability of Xylopic Acid at Different Temperatures Over Time
Temperature (°C) | Concentration (%) at Day 20 | Concentration (%) at Day 50 | Concentration (%) at Day 70 |
---|---|---|---|
50 | 87.76 | 74.68 | 67.78 |
60 | 75.86 | 67.19 | 47.97 |
80 | 68.13 | 63.10 | 44.51 |
Data compiled from research by Kyekyeku (2010)
Biological Activities
Anti-inflammatory and Analgesic Effects
Xylopic acid has demonstrated potent anti-inflammatory and analgesic properties in various experimental models. Mechanistically, the anti-inflammatory effects appear to involve inhibition of nuclear factor kappa B (NF-κB) and enhancement of nuclear factor erythroid 2-related factor 2 (Nrf2) activation, leading to increased expression of heme oxygenase-1 (HO-1) and reduced expression of vascular cell adhesion molecule-1 (VCAM-1) .
The analgesic mechanisms of xylopic acid involve interactions with serotonergic pathways, exhibiting partial agonist-like effects on 5-hydroxytryptamine receptors. This multimodal mechanism of action makes xylopic acid a promising candidate for the development of novel analgesic and anti-inflammatory agents with potentially fewer side effects compared to conventional non-steroidal anti-inflammatory drugs.
Neurological Effects
Xylopic acid exhibits several effects on the central nervous system, functioning primarily as a CNS depressant. Research has shown that the compound can ameliorate anxiety-like symptoms in murine models and possesses neuroprotective properties . The neuroprotective mechanisms appear to involve increasing brain-derived neurotrophic factor (BDNF) and antioxidant enzyme levels.
These neurological effects suggest potential applications in managing anxiety disorders and neurodegenerative conditions, though further research is needed to fully characterize these effects and determine appropriate therapeutic dosages.
Antiproliferative Effects
Recent investigations have explored the antiproliferative potential of xylopic acid and its derivatives against various cancer cell lines. While xylopic acid itself has shown moderate activity, certain semisynthetic derivatives have demonstrated significant antiproliferative effects. In particular, one derivative (compound 2, ent-7-oxo-kaur-16-en-19-oic acid) exhibited remarkable activity against MCF7 human breast cancer cells (IC50 = 3 ± 1 µM) and A549 pulmonary adenocarcinoma (IC50 = 8 ± 1 µM), surpassing the efficacy of cisplatin (IC50 = 19 ± 3 and 15 ± 4 µM, respectively) .
These findings highlight the potential of xylopic acid as a scaffold for developing novel anticancer agents, particularly for breast and lung cancers that remain challenging to treat with conventional chemotherapeutics.
Pharmacokinetics and Metabolism
Effects on Cytochrome P450 Enzymes
Understanding the interactions of xylopic acid with cytochrome P450 (CYP) enzymes is crucial for predicting potential drug interactions. Both in vitro and in vivo studies have characterized the effects of xylopic acid on various CYP isoforms .
Xylopic acid has been shown to induce CYP 1A1/1A2, 1A2, 2D6, and 2C9 enzymes, while inhibiting CYP 3A4 and having no significant effect on CYP 2B1/2B2 . These interactions could potentially influence the metabolism of co-administered medications that are substrates for these enzymes.
The in vitro inhibitory potency of xylopic acid against CYP 3A4 was characterized with an IC50 value of 1.30 ± 0.01 µM, compared to ketoconazole (a potent CYP 3A4 inhibitor) with an IC50 of 0.091 ± 0.002 µM . Table 4 summarizes the effects of xylopic acid on various CYP enzymes.
Table 4: Effects of Xylopic Acid on Cytochrome P450 Enzymes
CYP Isoform | Effect | Activity Compared to Control |
---|---|---|
CYP 1A2 | Induction | 77.2% (30 mg/kg), 81.6% (100 mg/kg) |
CYP 1A1/1A2 | Induction | 118% (30 mg/kg), 106.9% (100 mg/kg) |
CYP 2B1/2B2 | No significant effect | - |
CYP 3A4 | Inhibition | ~2-3 fold inhibition |
CYP 2D6 | Induction | 24% (30 mg/kg), 80.5% (100 mg/kg) |
CYP 2C9 | Induction | Data not specified |
Data compiled from research by Amoateng et al. (2022)
These findings have significant implications for potential drug-food interactions, particularly given the widespread use of Xylopia aethiopica fruits in traditional cuisine across various African cultures. Further pharmacokinetic studies are recommended to fully characterize the absorption, distribution, metabolism, and excretion profile of xylopic acid.
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